molecular formula C3H8ClN B1584831 (2-CHLORO-ETHYL)-METHYL-AMINE CAS No. 32315-92-7

(2-CHLORO-ETHYL)-METHYL-AMINE

Cat. No.: B1584831
CAS No.: 32315-92-7
M. Wt: 93.55 g/mol
InChI Key: YFBQXUGQIFAFMM-UHFFFAOYSA-N
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Description

(2-Chloro-ethyl)-methyl-amine is an organic compound with the molecular formula C3H8ClN. It is a colorless liquid with a strong odor and is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both a chloro group and an amine group, making it a versatile reagent in various chemical reactions.

Mechanism of Action

Target of Action

2-Chloro-N-methylethanamine, also known as Ethanamine, 2-chloro-N-methyl- or (2-chloroethyl)methylamine, is an alkylating agent . The primary targets of 2-Chloro-N-methylethanamine are the DNA bases in the cells . It binds to the N7 nitrogen on the DNA base guanine .

Mode of Action

2-Chloro-N-methylethanamine works by binding to DNA, crosslinking two strands and preventing cell duplication . This interaction with its targets results in the prevention of proper functioning of biologically active molecules .

Biochemical Pathways

The action of 2-Chloro-N-methylethanamine affects the DNA replication pathway. By binding to the DNA bases, it prevents the proper duplication of DNA, which is a crucial step in cell division . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

It is known that the compound is highly reactive , suggesting that it may be rapidly metabolized and excreted. Its solubility in water and alcohol indicates that it may be well-absorbed and distributed in the body.

Result of Action

The molecular effect of 2-Chloro-N-methylethanamine’s action is the formation of cross-links in DNA, which prevents the DNA from being properly replicated . On a cellular level, this can lead to cell death, particularly in cells that are rapidly dividing .

Action Environment

The action, efficacy, and stability of 2-Chloro-N-methylethanamine can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the reactivity of the compound . Additionally, the presence of other substances in the environment, such as other drugs or biological molecules, could potentially interact with 2-Chloro-N-methylethanamine and affect its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Chloro-ethyl)-methyl-amine can be synthesized through several methods. One common method involves the reaction of ethylene oxide with methylamine in the presence of hydrochloric acid. The reaction proceeds as follows: [ \text{C2H4O + CH3NH2 + HCl → C3H8ClN + H2O} ]

Another method involves the chlorination of ethylamine using thionyl chloride or phosphorus trichloride. The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, this compound is produced on a large scale using continuous flow reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of catalysts and solvents can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-ethyl)-methyl-amine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form ethylamine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or secondary amines are commonly used. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include ethylamine derivatives, nitriles, and secondary amines.

    Oxidation: Products include nitroso and nitro compounds.

    Reduction: Products include ethylamine derivatives.

Scientific Research Applications

(2-Chloro-ethyl)-methyl-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms and protein modifications.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Ethylamine: Similar in structure but lacks the chloro group, making it less reactive in nucleophilic substitution reactions.

    Methylamine: Similar in structure but lacks the ethyl group, making it less versatile in organic synthesis.

    2-Chloroethylamine: Similar in structure but lacks the methyl group, affecting its reactivity and applications.

Uniqueness

(2-Chloro-ethyl)-methyl-amine is unique due to the presence of both a chloro group and an amine group, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Properties

IUPAC Name

2-chloro-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClN/c1-5-3-2-4/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBQXUGQIFAFMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186050
Record name Ethanamine, 2-chloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32315-92-7
Record name Ethanamine, 2-chloro-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032315927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, 2-chloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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